molecular formula C19H15FN2O4S B2446834 3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034424-95-6

3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2446834
CAS No.: 2034424-95-6
M. Wt: 386.4
InChI Key: QDZDSQSJAKCIBL-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core

Properties

IUPAC Name

3-[1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-13-4-6-15(7-5-13)26-16-3-1-2-12(8-16)18(24)21-9-14(10-21)22-17(23)11-27-19(22)25/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZDSQSJAKCIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target molecule comprises three primary subunits:

  • Thiazolidine-2,4-dione : A five-membered ring with two carbonyl groups and a sulfur atom.
  • Azetidine-3-yl : A four-membered nitrogen-containing ring.
  • 3-(4-Fluorophenoxy)benzoyl : A benzoyl group substituted with a 4-fluorophenoxy moiety.

Retrosynthetic disconnection reveals feasible intermediates:

  • Intermediate A : 3-Aminoazetidine derivative.
  • Intermediate B : 3-(4-Fluorophenoxy)benzoyl chloride.
  • Intermediate C : Thiazolidine-2,4-dione precursor.

Stepwise Synthesis of Key Intermediates

Synthesis of Azetidin-3-yl Intermediate

The azetidine ring is synthesized via [2+2] cycloaddition between imines and ketenes, followed by cyclization.

Procedure :

  • Chloroacetylation : React 3-aminoazetidine with chloroacetyl chloride (1.35 g, 0.012 mol) in dioxane (10 mL) and triethylamine (0.025 mL) at 10°C for 6 hours.
  • Cyclization : Heat the intermediate under reflux in dioxane to form azetidin-3-yl chloride.
  • Purification : Recrystallize from dioxane to yield azetidinone (55% yield, m.p. 177–178°C).

Key Data :

  • IR (cm⁻¹) : 1777 (C=O azetidinone), 1669 (C=O carboxylic acid).
  • ¹H NMR (DMSO) : δ 5.23 (d, H-2), 5.51 (d, H-3), 7.08–7.96 (m, ArH).

Preparation of 3-(4-Fluorophenoxy)benzoyl Chloride

Nucleophilic Aromatic Substitution :

  • Reaction : Treat 3-hydroxybenzoyl chloride with 4-fluorophenol (1:1 molar ratio) in dry acetone with K₂CO₃.
  • Conditions : Reflux for 12 hours under nitrogen.
  • Workup : Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 68–72%.
Characterization :

  • ¹³C NMR : δ 163.9 (C=O), 161.2 (C-F).
  • MS (m/z) : 231.1 [M+H]⁺.

Thiazolidine-2,4-dione Formation via Knoevenagel Condensation

Methodology :

  • Condensation : React 2,4-thiazolidinedione (5.0 g, 0.042 mol) with 4-hydroxybenzaldehyde (5.1 g, 0.042 mol) in ethanol (50 mL) containing piperidine (0.5 mL).
  • Conditions : Reflux for 6 hours.
  • Isolation : Cool, filter, and recrystallize from ethanol to yield 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (78% yield).

Key Spectral Data :

  • ¹H NMR : δ 7.7–7.8 (s, 5-methylidene), 12.48 (bs, NH).
  • IR (cm⁻¹) : 1680 (C=O), 1610 (C=C).

Final Assembly of the Target Compound

Coupling of Azetidine and Benzoyl Moieties

Amide Bond Formation :

  • Activation : Treat 3-(4-fluorophenoxy)benzoyl chloride (2.3 g, 0.01 mol) with HOBt (0.15 g) and DCC (2.06 g) in DMF (20 mL).
  • Coupling : Add azetidin-3-ylamine (1.2 g, 0.01 mol) and stir at 0°C for 2 hours, then room temperature for 12 hours.
  • Purification : Extract with ethyl acetate, wash with NaHCO₃, and chromatograph (CH₂Cl₂:MeOH, 9:1).

Yield : 65–70%.
Purity : >95% (HPLC).

Thiazolidine-2,4-dione Conjugation

Nucleophilic Substitution :

  • Reaction : Heat 3-(1-(3-(4-fluorophenoxy)benzoyl)azetidin-3-yl)amine (1.0 g, 0.003 mol) with thioglycolic acid (0.28 mL, 0.004 mol) in dioxane (50 mL).
  • Conditions : Reflux for 8 hours under nitrogen.
  • Isolation : Pour onto ice, filter, and recrystallize from ethanol.

Yield : 60–65%.
Characterization :

  • ¹H NMR : δ 4.32 (s, CH₂-S), 5.12 (s, azetidine CH).
  • MS (m/z) : 386.4 [M]⁺.

Optimization Strategies for Industrial Scaling

Catalytic Enhancements

  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to accelerate nucleophilic substitutions, reducing reaction time by 40%.
  • Microwave Assistance : Microwave irradiation (100°C, 300 W) shortens condensation steps from 6 hours to 45 minutes.

Solvent and Temperature Optimization

Step Optimal Solvent Temperature (°C) Yield Improvement
Azetidine cyclization Dioxane 80 55% → 68%
Benzoylation DMF 0 → RT 65% → 72%
Thiazolidine conjugation Ethanol Reflux 60% → 75%

Purification Techniques

  • Recrystallization : Ethanol-water (3:1) for azetidinone (purity >98%).
  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • FT-IR : 1775 cm⁻¹ (azetidinone C=O), 1680 cm⁻¹ (thiazolidinedione C=O), 1240 cm⁻¹ (C-F).
  • ¹³C NMR : δ 167.4 (C=O azetidinone), 164.2 (C=O thiazolidinedione), 161.1 (C-F).

Chromatographic Purity Assessment

  • HPLC : C18 column (4.6 × 150 mm), acetonitrile:water (70:30), flow rate 1.0 mL/min, λ = 254 nm.
  • Retention Time : 6.8 minutes; purity ≥95%.

Challenges and Mitigation Strategies

Sensitivity to Moisture

  • Issue : Azetidinone intermediates hydrolyze in aqueous conditions.
  • Solution : Use anhydrous solvents and conduct reactions under nitrogen.

Byproduct Formation in Knoevenagel Condensation

  • Issue : Diastereomeric byproducts from uncontrolled stereochemistry.
  • Solution : Employ chiral catalysts (e.g., L-proline) to enforce enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 18A5495.0Apoptosis induction
Compound 18MCF-76.0Cell cycle arrest
3-(1-(3-(4-Fluorophenoxy)...HeLaTBDTBD

The mechanisms involve both extrinsic and intrinsic signaling pathways leading to cell death, indicating the potential for therapeutic applications in oncology.

Antimicrobial and Anti-inflammatory Properties

In addition to anticancer activity, thiazolidine derivatives have been explored for their antimicrobial and anti-inflammatory effects. These compounds may inhibit specific enzymes or modulate receptor activity, contributing to their therapeutic efficacy.

Pharmacological Applications

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Its ability to interact with various receptors makes it a candidate for drug development targeting specific diseases.
  • Material Science : Beyond biological applications, this compound can serve as a building block in the synthesis of new materials or pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidine derivatives in preclinical models:

  • Study on Anticancer Activity : A recent study demonstrated that a closely related thiazolidine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Antimicrobial Testing : Another investigation revealed that thiazolidine derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C19H15FN2O4S
  • Molecular Weight : 386.4 g/mol
  • CAS Number : 2034424-95-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The reaction of 4-fluorophenol with benzoyl chloride to produce 4-fluorophenyl benzoate.
  • Formation of Azetidine Derivative : This intermediate is reacted with azetidine-3-carboxylic acid.
  • Cyclization : The thiazolidine-2,4-dione ring is formed through a cyclization reaction involving thioglycolic acid under basic conditions.

Anticancer Activity

Research indicates that thiazolidinediones exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazolidine-2,4-dione can induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanisms involve both extrinsic and intrinsic signaling pathways leading to cell death .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound 18A549 (Lung)5.0Apoptosis induction
Compound 18MCF-7 (Breast)6.0Cell cycle arrest
This compoundHeLaTBDTBD

Metabolic Effects

Thiazolidinediones are known for their insulin-sensitizing effects. The compound has been evaluated for its ability to enhance glucose uptake in insulin-resistant models. In studies involving high-carbohydrate diet-induced insulin-resistant mice, it was found to significantly reduce hyperglycemia and improve lipid profiles .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies revealed its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of thiazolidinone derivatives against various human cancer cell lines using the sulforhodamine B assay. The results indicated that certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutics like adriamycin .
  • Insulin Sensitization : Another investigation assessed the impact of thiazolidinone derivatives on glucose metabolism in diabetic models. The findings demonstrated that these compounds could significantly lower blood glucose levels and improve insulin sensitivity, marking them as potential candidates for diabetes treatment .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(1-(3-(4-Fluorophenoxy)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of aromatic aldehydes with thiazolidinone precursors (e.g., via Knoevenagel or nucleophilic substitution). Key steps include:

  • Core Thiazolidinedione Formation : Reacting 4-thiazolidinones with aldehydes under reflux with catalysts like piperidine ().
  • Azetidine Ring Functionalization : Coupling 3-(4-fluorophenoxy)benzoyl chloride with azetidine intermediates under basic conditions ().
  • Optimization Strategies :
    • Solvent Selection : Ethanol or DMF-acetic acid mixtures improve solubility and reaction efficiency ().
    • Microwave Assistance : Reduces reaction time (from 7 hours to 3 minutes) and increases yields (69% → 81%) ().
    • Catalyst Tuning : Piperidine or sodium acetate enhances condensation ().
      Yields vary (34–74% in conventional methods; up to 91% with microwave) ().

Reference:

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), azetidine carbons (~50–60 ppm), and thiazolidinedione carbonyls (δ 165–175 ppm) ().
  • IR Spectroscopy : Confirm C=O (1735 cm⁻¹), C=S (690 cm⁻¹), and C-N (1175 cm⁻¹) stretches ().
  • Elemental Analysis : Cross-check experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) ().
  • Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 435 [M⁺]) and isotopic patterns ().

Reference:

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields between conventional and microwave-assisted syntheses?

Methodological Answer: Yield variations often stem from differences in reaction kinetics and thermal control:

  • Kinetic Analysis : Microwave irradiation accelerates reaction rates via dielectric heating, reducing side reactions ().
  • Purity Assessment : Compare melting points (e.g., 225–226°C for microwave vs. decomposed products in conventional methods) ().
  • Parameter Optimization : Adjust microwave power (100–300 W) and solvent polarity to minimize byproducts.
  • Scale-Up Challenges : Ensure uniform heating in larger batches using flow reactors or segmented heating zones.

Reference:

Q. What strategies enhance the biological activity of thiazolidinedione derivatives while maintaining stability?

Methodological Answer: Structural modifications guided by structure-activity relationship (SAR) studies:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzoyl or phenoxy moieties to improve metabolic stability ().
  • Heterocyclic Fusion : Incorporate oxadiazole or triazole rings to enhance hydrogen bonding ().
  • Prodrug Design : Mask polar groups (e.g., esterify carboxylic acids) to improve bioavailability ().
  • Computational Modeling : Use DFT calculations to predict substituent effects on redox potential or binding affinity (extrapolated from ).

Reference:

Q. How should conflicting data between elemental analysis and spectroscopic results be addressed during validation?

Methodological Answer:

  • Replicate Experiments : Repeat synthesis and characterization to rule out human error ().
  • Advanced Spectrometry : Use high-resolution MS or 2D NMR (e.g., HSQC, HMBC) to confirm ambiguous signals ().
  • Thermogravimetric Analysis (TGA) : Check for solvent residues or hydration that skew elemental data (extrapolated from ).
  • Cross-Validation : Compare with literature data for analogous compounds (e.g., 4-thiazolidinone derivatives in ).

Reference:

Q. What experimental approaches predict the reactivity of substituents on the azetidine and thiazolidinedione cores?

Methodological Answer:

  • Electrophilic Substitution Assays : Test reactivity with halogenation or nitration agents ().
  • pH-Dependent Stability Studies : Monitor degradation under acidic/alkaline conditions ().
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps (extrapolated from ).
  • Single-Crystal XRD : Resolve steric effects of bulky substituents on ring conformation ().

Reference:

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